molecular formula C5H11F3N2 B2885494 N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine CAS No. 1249329-78-9

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine

Cat. No. B2885494
CAS RN: 1249329-78-9
M. Wt: 156.152
InChI Key: LINUZFDLGWCGBG-UHFFFAOYSA-N
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Description

“N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” is a chemical compound with the formula C5H11F3N2 . It is listed in the C&L Inventory of the European Chemicals Agency (ECHA) .


Molecular Structure Analysis

The molecular structure of “N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a trifluoroethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 156.15 .

Scientific Research Applications

Diastereoselective Formal 1,3-Dipolar Cycloaddition

In a research, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones was developed . This process can efficiently lead to the desymmetrization of cyclopentene-1,3-diones . With this protocol, a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained .

Organic Synthesis

N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

Asymmetric [3 + 2] Annulation Reaction

A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines was presented by the Wang group in 2021 . This reaction has significant implications for the synthesis of complex organic molecules.

Flame-Retardant Additive

Although not directly related to N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), a compound with a similar trifluoroethyl group, was synthesized and added into electrolytes as a flame-retardant additive . This suggests potential applications of N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine in the field of material science, particularly in enhancing the safety of lithium-ion batteries.

Drug Development

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds in the field of new drug development . N-2,2,2-Trifluoroethylisatin ketimines, due to their unique properties, could potentially be used in the development of new drugs.

Mechanism of Action

The mechanism of action of “N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

“N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine” is classified as a skin corrosive substance (Skin Corr. 1B) according to the CLP criteria . This means it can cause severe skin burns and eye damage. Therefore, it should be handled with appropriate safety measures .

properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINUZFDLGWCGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine

CAS RN

1249329-78-9
Record name N1-(2,2,2-trifluoroethyl)propane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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